3-(苄氨基)-2-甲基丙酸

描述

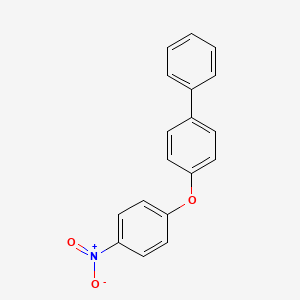

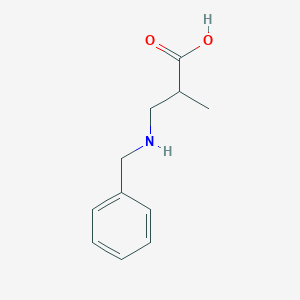

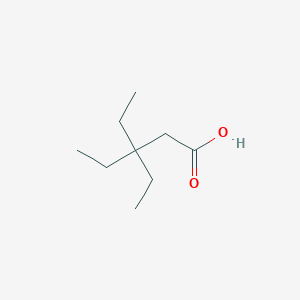

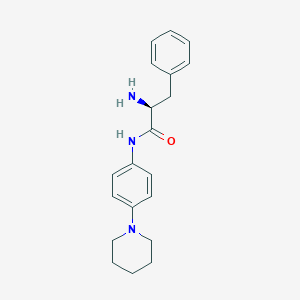

3-(Benzylamino)-2-methylpropanoic acid is a complex organic compound. It can be viewed as a derivative of the essential α-amino acid, phenylalanine, which has the formula C9H11NO2 . Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The benzylamine part of the compound consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

The synthesis of 3-(Benzylamino)-2-methylpropanoic acid and its derivatives can involve various methods. For instance, 3-(Benzylamino)propionitrile was used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .

Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)-2-methylpropanoic acid can be analyzed using various techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . The compound’s structure can also be analyzed using X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving 3-(Benzylamino)-2-methylpropanoic acid can be diverse, depending on the specific synthetic task to be solved . For instance, benzylamine, a part of the compound, can undergo a variety of reactions including substitution, condensation, oxidation, diazo coupling, exchange amination, and deamination .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzylamino)-2-methylpropanoic acid can be inferred from the properties of its constituents. For instance, amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

科学研究应用

肽修饰和细胞标记3-(4-(1,2,4,5-四嗪-3-基)苯基)-2-氨基丙酸,3-(苄氨基)-2-甲基丙酸的衍生物,已被合成,用于肽修饰和活细胞标记的潜在应用。该化合物在生物介质中表现出优异的稳定性,可用作肽修饰的类似物,显示出显着的生物活性,可用于癌细胞标记 (Ni 等,2015).

化学合成和酰化研究探索了使用 2-甲基或 2-苄基丁二酸酐进行弗里德尔-克拉夫茨酰化,生成 3-苯甲酰-2-甲基丙酸等化合物。这些研究有助于理解溶剂对酰化和复杂化学结构合成的影响 (桥本,1981).

生物催化转酯化反应该化合物已用于衍生物中伯羟基的生物催化转酯化,如苯甲基 3-羟基-2-(羟甲基)-2-甲基丙酸酯。该应用展示了该化合物在高效和选择性化学反应中的作用,特别是在有机合成方面 (库马尔等,2015).

立体定向合成立体定向合成研究利用了源自 3-(苄氨基)-2-甲基丙酸的 3-[(2H-1,2,4-苯并噻二嗪-1,1-二氧化物-3-基)硫]-2-甲基丙酸,以在亲核取代反应中保持对映体纯度。该应用对于制药和化工行业中的手性化合物开发至关重要 (泰特等,1996).

安全和危害

The safety data sheet for a similar compound, 3-(Benzylamino)propionitrile, suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

The future directions for the research and development of 3-(Benzylamino)-2-methylpropanoic acid and its derivatives could be vast. For instance, the development of new medications is one of the potential future directions . The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

属性

IUPAC Name |

3-(benzylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNYZRMMCUVHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328593 | |

| Record name | 3-(benzylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-2-methylpropanoic acid | |

CAS RN |

66839-25-6 | |

| Record name | 3-(benzylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)

![2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol](/img/structure/B3055714.png)